Ethyl methanesulfonate
Overview
Description
Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is the ethyl ester of methanesulfonic acid and appears as a clear, colorless liquid. This compound is classified as an alkylating agent and is widely recognized for its use as a chemical mutagen in experimental genetics .
Mechanism of Action
Target of Action
Ethyl methanesulfonate (EMS) primarily targets DNA. It is an alkylating agent that modifies the DNA structure by adding ethyl groups to the guanine bases. This modification leads to the formation of O6-ethylguanine, an abnormal base that disrupts normal base pairing during DNA replication .
Mode of Action
EMS interacts with DNA by transferring its ethyl group to the guanine base, resulting in the formation of O6-ethylguanine. During DNA replication, DNA polymerases often mispair thymine with O6-ethylguanine instead of cytosine. This mispairing leads to G:C to A:T transitions, causing point mutations .
Biochemical Pathways
The primary biochemical pathway affected by EMS is the DNA replication and repair pathway The introduction of O6-ethylguanine into DNA triggers the mismatch repair system. These mutations can affect various downstream pathways, potentially leading to altered protein function and cellular behavior .
Result of Action
At the molecular level, EMS induces point mutations by causing G:C to A:T transitions. These mutations can lead to various cellular effects, including altered gene expression, disrupted protein function, and potentially carcinogenesis. In experimental settings, EMS is used to induce mutations for genetic studies and to understand DNA repair mechanisms .
Action Environment
The efficacy and stability of EMS are influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. EMS is more stable at lower temperatures and neutral pH. In the presence of nucleophiles, such as water or cellular thiols, EMS can undergo hydrolysis or react with these nucleophiles, reducing its availability to alkylate DNA .
This compound is a powerful tool in genetic research due to its ability to induce specific point mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methanesulfonate is typically synthesized through the esterification of methanesulfonic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves the following steps:
- Methanesulfonic acid is mixed with ethanol.
- Sulfuric acid is added as a catalyst.
- The mixture is heated to facilitate the esterification reaction.
- The resulting product is purified through distillation to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl methanesulfonate primarily undergoes alkylation reactions. It reacts with nucleophilic sites in DNA, leading to the formation of ethylated DNA bases. The most common reaction involves the alkylation of guanine to form O6-ethylguanine .
Common Reagents and Conditions:
Reagents: this compound, DNA (or other nucleophiles)
Major Products: The major product of the reaction between this compound and DNA is O6-ethylguanine. This abnormal base can lead to mutations during DNA replication .
Scientific Research Applications
Ethyl methanesulfonate is extensively used in scientific research due to its potent mutagenic properties. Some of its key applications include:
Genetic Research: this compound is used to induce random mutations in genetic material, which can then be studied to understand gene function and genetic pathways.
Plant Breeding: It is employed in mutation breeding to create new plant varieties with desirable traits, such as improved stress tolerance and yield.
DNA Repair Studies: As a model alkylating agent, this compound is used to study DNA repair mechanisms and the cellular response to DNA damage.
Cancer Research: Its ability to induce mutations makes it a valuable tool in cancer research, particularly in understanding the role of genetic mutations in cancer development.
Comparison with Similar Compounds
Ethyl methanesulfonate is part of a class of compounds known as alkylating agents. Similar compounds include:
Mthis compound: Another alkylating agent that methylates DNA bases, leading to similar mutagenic effects.
Ethyl nitrosourea: An alkylating agent that also induces mutations by ethylating DNA bases.
Methylnitrosourea: Similar to ethyl nitrosourea but with a methyl group instead of an ethyl group.
Uniqueness of this compound: this compound is unique due to its high efficiency in inducing point mutations without causing extensive DNA damage. This makes it a preferred choice for mutagenesis studies where controlled and specific mutations are desired .
Properties
IUPAC Name |
ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Record name | ETHYL METHANESULFONATE | |
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DSSTOX Substance ID |
DTXSID6025309 | |
Record name | Ethyl methanesulfonate | |
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Molecular Weight |
124.16 g/mol | |
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Physical Description |
Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |
Record name | ETHYL METHANESULFONATE | |
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Boiling Point |
415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg | |
Record name | ETHYL METHANESULFONATE | |
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Flash Point |
212 °F (NTP, 1992) | |
Record name | ETHYL METHANESULFONATE | |
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Solubility |
50 to 100 mg/mL at 81 °F (NTP, 1992) | |
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Density |
1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C | |
Record name | ETHYL METHANESULFONATE | |
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Vapor Pressure |
0.2 [mmHg], 0.206 mm Hg at 25 °C | |
Record name | Ethyl methanesulfonate | |
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Mechanism of Action |
/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis. | |
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Color/Form |
Colorless liquid | |
CAS No. |
62-50-0 | |
Record name | ETHYL METHANESULFONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl Methanesulfonate (EMS) is a potent monofunctional alkylating agent that primarily targets DNA. [, , , ] It forms covalent bonds with nucleophilic sites on DNA bases, predominantly the N7 position of guanine. [, ] This alkylation disrupts DNA structure and interferes with replication and transcription. [, ] The cell attempts to repair this damage, and depending on the extent of alkylation and repair mechanisms, various outcomes can occur, including:
- Mutations: Errors during repair can lead to base-pair substitutions, primarily G:C to A:T transitions, potentially resulting in altered protein function or expression. [, , ]
- Cytotoxicity: Excessive DNA damage can overwhelm the cellular repair machinery, leading to cell cycle arrest or apoptosis. [, ]
- Chromosomal Aberrations: EMS can also induce various chromosomal abnormalities, such as sister chromatid exchanges (SCEs) and chromosomal breaks, potentially contributing to genomic instability. [, , ]
ANone:
A: EMS is generally stable at room temperature, but it can decompose upon heating or prolonged storage. [] It is soluble in water and many organic solvents. [] Specific compatibility information would depend on the intended application and other materials involved.
A: EMS is not typically used as a catalyst. Its primary application leverages its alkylating property for inducing mutations in genetic research, particularly for creating mutant libraries in organisms like bacteria, yeast, and plants. [, , , ]
ANone: While the research papers provided do not focus on computational studies of EMS, these techniques can be valuable for:
ANone: EMS activity stems from the electrophilic nature of its methyl sulfonate group, which facilitates alkylation. Modifications to this structure can significantly influence its properties. For instance:
- Alkyl chain length: Increasing the alkyl chain length (e.g., from methyl to ethyl) can alter its lipophilicity and potentially impact its cellular uptake and DNA binding affinity. [, ]
A: EMS is generally stable when stored under appropriate conditions (e.g., cool, dry, and away from light). Specific formulation strategies would depend on the application. For in vitro studies, it is often dissolved in aqueous or organic solvents. []
A: EMS is a hazardous substance requiring careful handling and appropriate safety measures. It is classified as a mutagen, carcinogen, and irritant. [] Consult the relevant Safety Data Sheet (SDS) and adhere to established laboratory safety protocols for:
- Mutagenicity testing: Assessing its ability to induce mutations in bacterial and mammalian cell systems. [, , ]
- Generating mutant libraries: Creating populations of organisms with random mutations for studying gene function and identifying mutants with desired traits. [, , ]
A: EMS is a known mutagen and carcinogen, posing significant health risks. [] Exposure should be minimized, and appropriate safety precautions are crucial.
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